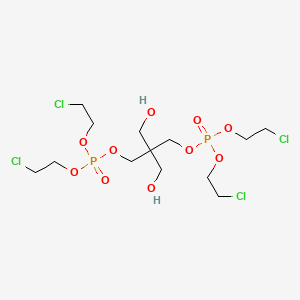
Phosphoric acid, 2,2-bis(hydroxymethyl)-1,3-propanediyl tetrakis(2-chloroethyl) ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phosphoric acid, 2,2-bis(hydroxymethyl)-1,3-propanediyl tetrakis(2-chloroethyl) ester is a complex organophosphorus compound. It is known for its flame-retardant properties and is used in various industrial applications. This compound is characterized by the presence of multiple hydroxymethyl and chloroethyl groups attached to a phosphoric acid backbone.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of phosphoric acid, 2,2-bis(hydroxymethyl)-1,3-propanediyl tetrakis(2-chloroethyl) ester typically involves the reaction of phosphoric acid derivatives with chlorinated alcohols. One common method involves the esterification of phosphoric acid with 2-chloroethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired ester.
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes. The raw materials, including phosphoric acid and 2-chloroethanol, are mixed in reactors equipped with temperature and pressure control systems. The reaction mixture is then purified through distillation and filtration to obtain the final product with high purity.
化学反应分析
Types of Reactions
Phosphoric acid, 2,2-bis(hydroxymethyl)-1,3-propanediyl tetrakis(2-chloroethyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The chloroethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium hydroxide or amines are employed in substitution reactions.
Major Products Formed
Oxidation: Higher oxidation state phosphoric acid derivatives.
Reduction: Alcohol derivatives of the original ester.
Substitution: Compounds with substituted functional groups replacing the chloroethyl groups.
科学研究应用
Phosphoric acid, 2,2-bis(hydroxymethyl)-1,3-propanediyl tetrakis(2-chloroethyl) ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a flame retardant additive in polymers.
Biology: Studied for its potential effects on biological systems, including its role as an enzyme inhibitor.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Widely used in the production of flame-retardant materials, including textiles, plastics, and coatings.
作用机制
The mechanism of action of phosphoric acid, 2,2-bis(hydroxymethyl)-1,3-propanediyl tetrakis(2-chloroethyl) ester involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. Additionally, its flame-retardant properties are attributed to the release of phosphoric acid upon heating, which acts as a flame suppressant by forming a protective char layer on the material’s surface.
相似化合物的比较
Similar Compounds
Tris(2-chloroethyl) phosphate: Another organophosphorus flame retardant with similar chemical structure and properties.
Tris(1-chloro-2-propyl) phosphate: A related compound used as a flame retardant in various applications.
Uniqueness
Phosphoric acid, 2,2-bis(hydroxymethyl)-1,3-propanediyl tetrakis(2-chloroethyl) ester is unique due to its multiple hydroxymethyl groups, which enhance its reactivity and versatility in chemical reactions. Its ability to form stable complexes with various substances makes it a valuable compound in both research and industrial applications.
属性
CAS 编号 |
63451-45-6 |
|---|---|
分子式 |
C13H26Cl4O10P2 |
分子量 |
546.1 g/mol |
IUPAC 名称 |
[2-[bis(2-chloroethoxy)phosphoryloxymethyl]-3-hydroxy-2-(hydroxymethyl)propyl] bis(2-chloroethyl) phosphate |
InChI |
InChI=1S/C13H26Cl4O10P2/c14-1-5-22-28(20,23-6-2-15)26-11-13(9-18,10-19)12-27-29(21,24-7-3-16)25-8-4-17/h18-19H,1-12H2 |
InChI 键 |
HDYKSDOJZARVPT-UHFFFAOYSA-N |
规范 SMILES |
C(CCl)OP(=O)(OCCCl)OCC(CO)(CO)COP(=O)(OCCCl)OCCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[4-(Aminomethyl)phenyl]-2,2-dimethylpropan-1-one;hydrochloride](/img/structure/B14501162.png)

![1-Butoxy-4-[1-(4-ethoxyphenyl)-2-methylpropyl]benzene](/img/structure/B14501186.png)
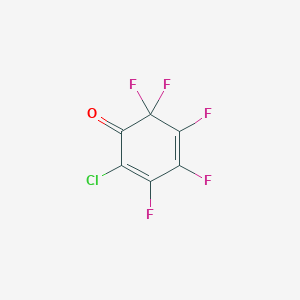

![4,4'-[1,3-Phenylenebis(carbonylazanediyl)]bis(2-hydroxybenzoic acid)](/img/structure/B14501197.png)
![N-[(4-Chlorophenyl)(thiophen-2-yl)methylidene]hydroxylamine](/img/structure/B14501202.png)
![Bis[(dimethylcarbamoyl)amino]acetic acid](/img/structure/B14501208.png)
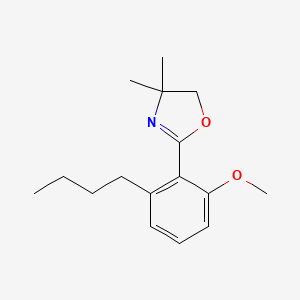
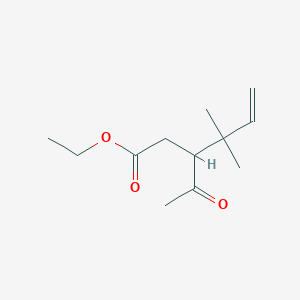
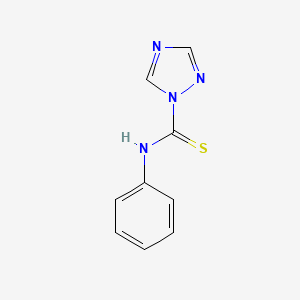
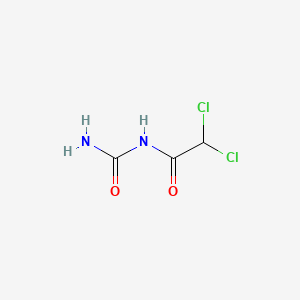

![2-[(1-Phenylethylidene)amino]-1,3,2lambda~5~-dioxaphospholan-2-one](/img/structure/B14501252.png)
